molecular formula C6H6Na12O24P6 B080925 Sodium phytate CAS No. 14306-25-3

Sodium phytate

Cat. No.: B080925
CAS No.: 14306-25-3
M. Wt: 923.82 g/mol
InChI Key: KETSPIPODMGOEJ-UHFFFAOYSA-B
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Description

Sodium phytate (C₆H₆Na₁₂O₂₄P₆), the sodium salt of phytic acid (myo-inositol hexaphosphate), is a naturally occurring compound found in plant seeds, where it serves as the primary phosphorus storage molecule . It is widely utilized in food, pharmaceuticals, and industrial applications due to its unique chelating, antioxidant, and flame-retardant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources such as rice bran, wheat bran, and soybeans. The extraction process involves milling the plant material, followed by aqueous extraction and precipitation using sodium hydroxide. The precipitate is then purified and dried to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium phytate undergoes various chemical reactions, including complexation, hydrolysis, and oxidation. It forms strong complexes with metal ions such as calcium, iron, and zinc, which can affect the bioavailability of these minerals .

Common Reagents and Conditions:

Major Products Formed:

    Complexation: Metal-phytate complexes (e.g., calcium phytate, iron phytate)

    Hydrolysis: Inositol and inorganic phosphate

    Oxidation: Various oxidation products depending on the oxidizing agent used

Comparison with Similar Compounds

Key Properties and Mechanisms

  • Chelation : Sodium phytate binds divalent and trivalent cations (e.g., Zn²⁺, Ca²⁺, Fe³⁺) via its six phosphate groups, altering mineral bioavailability and influencing enzymatic reactions .
  • Antioxidant Activity : By sequestering pro-oxidative metal ions, it reduces oxidative stress and lipid peroxidation .
  • Flame Retardancy : Acts as a phosphorus-based flame retardant by promoting char formation and reducing heat release rates (HRR) in polymers like PLA .
  • Protein Interactions : Electrostatic binding to positively charged proteins (e.g., lysozyme) can reduce protein solubility and digestibility, though this effect is mitigated by competing anions like chloride .

Comparison with Other Phytate Salts in Flame Retardancy

This compound is often combined with metal phytates (e.g., aluminum, iron, lanthanum) to enhance flame retardancy. Key differences include:

Property This compound Aluminum Phytate Iron Phytate
HRR Reduction Synergistic with Al-phytate 20 wt.% reduces pHRR by ~50% Comparable to La-phytate
Thermal Stability Moderate High High
Polymer Compatibility Limited chain degradation May degrade PLA chains Similar to this compound

Key Insight : this compound synergizes with Al-phytate to achieve HRR reduction equivalent to 20 wt.% Al-phytate alone, minimizing polymer degradation .

Solubility and Enzymatic Hydrolysis Compared to Other Metal Phytates

Property This compound Calcium Phytate Magnesium Phytate
Solubility in Water High (≥90% purity) Low (precipitates as salt) Moderate
Phytase Hydrolysis Rapid (substrate for phytase) Resistant (insoluble) Slow
Environmental Impact Mobilizes soil phosphorus Reduces phosphorus leaching Intermediate

Key Insight : this compound’s high solubility makes it a preferred substrate for phytase enzymes in animal feed, enhancing phosphorus bioavailability .

Chelation Efficiency and Mineral Bioavailability

This compound’s chelation efficacy varies by mineral and competing compounds:

  • Zinc : Phytate:Zn molar ratios >10:1 reduce Zn absorption by >85% in vitro, more severely than Cu or Mn .
  • Iron: Binds non-specifically to proteins, reducing Fe³⁺ availability but mitigating oxidative damage .

Comparison with EDTA :

  • This compound is less effective than EDTA in solubilizing Fe³⁺ but safer for food applications .

Biological Activity

Sodium phytate, the sodium salt of phytic acid, is a naturally occurring compound found predominantly in plant seeds. It serves as a storage form of phosphorus and has garnered attention for its various biological activities, particularly its potential health benefits and therapeutic applications. This article delves into the biological activity of this compound, exploring its effects on human health, its role in disease prevention, and its interactions with gut microbiota.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases .
  • Chelation of Minerals : As a chelating agent, this compound binds to divalent cations (e.g., calcium, iron, zinc), which can influence mineral bioavailability. This interaction can be beneficial in reducing pathological calcifications but may also lead to mineral deficiencies if not balanced properly .
  • Modulation of Gut Microbiota : Studies indicate that this compound can alter gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can enhance gut health and improve metabolic functions .

2. Health Benefits and Clinical Applications

This compound has shown promise in various clinical settings:

  • Cancer Prevention : Research indicates that this compound may have anticancer properties. A clinical trial involving breast cancer patients demonstrated improved quality of life and reduced chemotherapy side effects when patients were administered this compound .
  • Diabetes Management : In diabetic animal models, this compound supplementation resulted in lower levels of advanced glycation end products (AGEs) and hemoglobin A1c (HbA1c), suggesting potential benefits for blood sugar regulation .
  • Dental Health : A study evaluated the efficacy of a this compound-containing dentifrice in reducing dental stains compared to a reference product. Results showed significant improvements in stain removal after 6 and 12 weeks of use, indicating its potential as an effective oral hygiene agent .

3. Animal Studies

Animal studies have provided insights into the biological activity of this compound:

  • Calcium Regulation : In rodent models, this compound administration led to reduced calcium deposits in cardiovascular tissues, suggesting a protective role against vascular calcification .
  • Gut Health : Research on mice revealed that this compound intake resulted in significant changes in gut microbiota composition, enhancing the growth of probiotics while inhibiting harmful bacteria .

4. Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the diverse applications of this compound:

Study Population Intervention Outcome
Ferry et al. (2002)HeLa cellsThis compound treatmentInduced apoptosis via pinocytosis
Proietti et al. (2017)Breast cancer patients200 mg/day this compoundImproved quality of life and reduced chemotherapy side effects
Ikenaga et al. (2020)Healthy volunteers600 mg phytic acid drinkDecreased serum uric acid levels

5. Conclusion

This compound is a compound with multifaceted biological activities that hold promise for health promotion and disease prevention. Its antioxidant properties, ability to modulate gut microbiota, and potential therapeutic applications position it as an important dietary component worth further exploration. Future research should focus on optimizing its use in clinical settings while addressing concerns regarding mineral bioavailability.

Q & A

Q. Basic: How to determine the purity and identity of sodium phytate in experimental samples?

Methodological Answer : For novel this compound compounds, use spectroscopic methods (e.g., 31^{31}P NMR) to confirm phosphate group arrangement and purity. For known compounds, cross-validate via FT-IR (phytic acid-specific peaks at 1,650 cm1^{-1} and 990 cm1^{-1}) and elemental analysis (C, H, P, Na content). Purity can be assessed via HPLC with a this compound standard, ensuring retention time alignment and peak symmetry .

Q. Advanced: What experimental approaches are used to study this compound-protein interactions (e.g., α-globulin)?

Methodological Answer : Use sedimentation velocity analysis to monitor polymer formation kinetics. At pH 2.3, α-globulin dissociates into monomers (1.5S) and aggregates (8.3S). This compound binding induces polymerization, measurable via pseudo-first-order kinetics (k1=52.4×103k_1 = 52.4 \times 10^{-3} s1^{-1}). Equilibrium dialysis reveals two binding sites: 7 low-affinity (K=1.3×104K = 1.3 \times 10^{-4} mol1^{-1}) and 56 high-affinity (K=2.8×103K = 2.8 \times 10^{-3} mol1^{-1}). UV spectroscopy tracks chromophore perturbations during binding .

Q. Basic: What are standard protocols for preparing this compound solutions in lab settings?

Methodological Answer : Dissolve this compound in deionized water (e.g., 10 mg/mL), sonicate for homogeneity, and adjust pH to 6.45±0.05 using 0.5 N HCl to prevent hydrolysis. For trace analysis, prepare a 40–200 µg/mL phytic acid equivalent solution (e.g., 0.2–1.0 mL in 1.4 mL total volume). Filter-sterilize for microbial studies .

Q. Advanced: How to model this compound hydrolysis kinetics using 3-D surface fitting?

Methodological Answer : Conduct hydrolysis experiments at varying temperatures and phytate concentrations. Fit data to a first-order irreversible reaction model (d[Phytate]dt=k[Phytate]-\frac{d[Phytate]}{dt} = k[Phytate]). Use 3-D surface fitting to estimate activation energy (Ea=8.5×104E_a = 8.5 \times 10^4 J/mol) and rate constants. Validate the model by comparing reactor simulations (e.g., CSTR) with experimental yields of inositol .

Q. Advanced: How to design factorial experiments to assess phytate-phytase interactions in animal feed?

Methodological Answer : Use a 3×5 factorial design with phytate levels (e.g., 2.23–2.45 g/kg phytate-P) and phytase doses (0–1,500 U/kg). Measure outcomes like mineral bioavailability (Ca, Zn) and growth metrics. Analyze data via ANOVA with Tukey’s post hoc test. Ensure diets mirror commercial formulations by adding cellulose and microbial phytase .

Q. Basic: What analytical techniques quantify phytate and its degradation intermediates?

Methodological Answer : Use HPLC with anion-exchange columns (e.g., Dionex AS11-HC) and conductivity detection. Calibrate with this compound (IP6) standards, but note limitations: IP3–IP5 intermediates may co-elute. Alternative methods include colorimetric assays (Wade reagent) or 31^{31}P NMR for speciation. Report results as inositol phosphate equivalents .

Q. Advanced: What factors optimize Bacillus subtilis growth with this compound as the sole phosphorus source?

Methodological Answer : Test this compound concentrations (0.5–2.0 g/L) in minimal media. Optimal growth occurs at 1.0 g/L, yielding 3.91×1093.91 \times 10^9 CFU/mL at 48 hours. Monitor pH (ideal: 6.5–7.0) to avoid acidification (<6.0 inhibits growth). Compare with inorganic phosphate controls to assess phytate utilization efficiency .

Q. Basic: How to mitigate phytate interference in mineral bioavailability assays?

Methodological Answer : Simulate gastrointestinal conditions with dialysis membranes (molecular weight cutoff: 10 kDa). Pre-treat samples with phytase (e.g., 500 U/kg, pH 5.5, 37°C) to hydrolyze phytate. Measure free minerals via ICP-MS. Include cellulose controls to isolate phytate-specific effects .

Q. Advanced: What kinetic parameters describe enzymatic phytate degradation by phytase?

Methodological Answer : Use Lineweaver-Burk plots to calculate KmK_m and VmaxV_{max}. For Pantoea agglomerans phytase, Km=0.12K_m = 0.12 mM and kcat=1.5×103k_{cat} = 1.5 \times 10^3 s1^{-1} at pH 4.5. Conduct assays in acetate buffer (50 mM) with 10 mM this compound. Stop reactions with TCA and quantify inorganic phosphate via molybdate-blue method .

Q. Basic: What physicochemical properties of this compound are critical for experimental design?

Methodological Answer : Key properties include solubility (1.2 g/mL in water), pH-dependent charge (pKa 1.5–10.0), and chelation capacity (binds Fe3+^{3+}, Ca2+^{2+}). For stability, store at 4°C in anhydrous form. Use buffered solutions (pH 6–7) to prevent hydrolysis during long-term experiments .

Properties

IUPAC Name

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETSPIPODMGOEJ-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Na12O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938091
Record name Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

923.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17211-15-3, 14306-25-3
Record name Phytate persodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTATE PERSODIUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium phytate
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Sodium phytate
Sodium phytate
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Sodium phytate

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